molecular formula C22H26O4 B033784 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl CAS No. 85954-11-6

4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl

Cat. No.: B033784
CAS No.: 85954-11-6
M. Wt: 354.4 g/mol
InChI Key: HRSLYNJTMYIRHM-UHFFFAOYSA-N
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Description

4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl, also known as this compound, is a useful research compound. Its molecular formula is C22H26O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Liquid Crystalline Thermosets (LCTs) : This compound is used to synthesize LCTs with aromatic diamines, offering potential for advanced material applications (Mormann & Bröcher, 1996).

  • Synthesis of Bis-Hydroxybenzoyloxy Derivatives : The synthesized 4,4'-bis(4-hydroxybenzoyloxy) derivative shows potential in various research applications (Zhang Peng-yun, 2011).

  • Polymer Synthesis Control : Reaction with unsymmetrical diacids leads to a variety of polymers, allowing for controlled polymer structure as a function of diacid reactivity (Galià et al., 1990).

  • Development of UV-Curable Optical Adhesives : The synthesized resins are instrumental in developing UV-curable optical adhesives with controllable refractive indices for optical components in communications (Nakamura, Murata & Maruno, 1989).

  • Improvement in Dental Composite Properties : Mixed with hydrophobic low viscosity comonomers, it significantly improves properties like polymerization shrinkage, water sorption, and polymerization extent in dental composites (Pereira, Nunes & Kalachandra, 2002).

  • Synthesis of Epoxy Resins : Derivatives of Bisphenol-S, like this compound, are used to synthesize epoxy resins with unique properties (Liaw & Shen, 1992).

  • Enhancement of Composite Materials : Optimal addition to composites and copper-clad laminates improves their physical and mechanical properties (Duann, Chen & Tsai, 2005).

  • Bioremediation of Bisphenol A : Laccase from Fusarium incarnatum can use this compound for bioremediation of Bisphenol A, eliminating a significant amount of this pollutant (Chhaya & Gupte, 2013).

  • Improvement in Thermal Properties of Resins : Modified epoxy resins exhibit distinct thermal properties, indicating potential for high-performance applications (Zhou et al., 2009).

  • Development of Semi-Fluorinated Epoxy Thermoplastics : This compound is used in the creation of thermoplastics with controlled properties, maintaining thermal stability above 390°C (Nelson, Foulger & Smith, 2001).

Properties

IUPAC Name

2-[[4-[3,5-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]-2,6-dimethylphenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-13-5-17(6-14(2)21(13)25-11-19-9-23-19)18-7-15(3)22(16(4)8-18)26-12-20-10-24-20/h5-8,19-20H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSLYNJTMYIRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2CO2)C)C3=CC(=C(C(=C3)C)OCC4CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60888669
Record name Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis-
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85954-11-6, 89118-70-7
Record name 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetramethylbiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85954-11-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YX 4000H
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylbiphenyl diglycidyl ether
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Record name Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis-
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Record name Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis-
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Record name 2,2'-((3,3',5,5'-tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane
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Record name 2,2'-((3,3',5,5'-TETRAMETHYL-(1,1'-BIPHENYL)-4,4'-DIYL)-BIS(OXYMETHYLENE))-BIS-OXIRANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of incorporating TMBPDE on the thermal properties of UFUR coatings?

A1: The study demonstrated that incorporating TMBPDE into UFUR coatings led to a significant increase in glass transition temperature (Tg) []. This enhancement in Tg suggests improved thermal stability and higher temperature applications for the modified coatings. Additionally, thermogravimetric analysis revealed a rise in the thermodecomposition temperature with increasing TMBPDE concentrations, further supporting its role in enhancing the thermal resistance of the composite material [].

Q2: How does TMBPDE affect the mechanical properties of UFUR coatings?

A2: The research indicated that the addition of TMBPDE improved the toughness of the UFUR coatings. This improvement was observed through impact tests and confirmed by the morphological analysis of fracture surfaces using Scanning Electron Microscopy (SEM) []. The SEM images revealed changes in the fracture patterns, suggesting enhanced toughness and a shift from brittle to more ductile behavior in the modified coatings.

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